1-(2-Fluorobenzoyl)pyrrolidin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)11(15)14-6-5-8(13)7-14/h1-4,8H,5-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCATAVQVSUQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes for 1-(2-Fluorobenzoyl)pyrrolidin-3-amine
Amide Bond Formation Strategies for 2-Fluorobenzoyl Moiety Integration
The crucial step in synthesizing this compound is the acylation of the pyrrolidin-3-amine core. This can be accomplished through several reliable methods, primarily involving the reaction of an activated 2-fluorobenzoic acid derivative with the secondary amine of the pyrrolidine (B122466) ring.
Direct Acylation with Acyl Chlorides: A common and efficient method is the direct reaction of pyrrolidin-3-amine with 2-fluorobenzoyl chloride. hud.ac.uk This reaction, often performed under Schotten-Baumann conditions, typically involves an inert solvent and a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct. scribd.com The high reactivity of the acyl chloride ensures a rapid and often high-yielding conversion. hud.ac.uk
Peptide Coupling Reagents: An alternative to using highly reactive acyl chlorides involves the direct coupling of 2-fluorobenzoic acid with pyrrolidin-3-amine using a variety of coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. This approach is particularly useful when dealing with sensitive substrates. A prominent example involves the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.com The reaction proceeds through an O-acylisourea intermediate, which then reacts with the amine to form the amide bond. luxembourg-bio.com Other modern coupling reagents, such as T3P® (propanephosphonic acid anhydride) or DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), have been shown to be effective in forming amide bonds, including those involving a 2-fluorobenzoyl moiety, with a low degree of side reactions. researchgate.net
Table 1: Comparison of Amide Bond Formation Strategies
| Strategy | Activating Agent | Key Features | Typical Conditions |
|---|---|---|---|
| Direct Acylation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | High reactivity; generates acyl chloride precursor; cost-effective. scribd.com | Base (e.g., Triethylamine), aprotic solvent, 0°C to room temperature. hud.ac.uk |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | Milder conditions; avoids pre-formation of acyl chloride. luxembourg-bio.com | Aprotic solvent (e.g., DCM, DMF), often with an additive like HOBt. |
| Phosphonium/Uronium Reagents | DEPBT, PyBOP | Low racemization; effective for challenging couplings. researchgate.net | Base (e.g., DIPEA), aprotic solvent (e.g., DMF). |
Pyrrolidin-3-amine Core Construction and Derivatization
The pyrrolidine ring is a prevalent scaffold in bioactive molecules. mdpi.com Its construction can be achieved through various cyclization strategies, with 1,3-dipolar cycloadditions being a particularly powerful method for creating highly substituted pyrrolidines. ua.es
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a cornerstone of modern pyrrolidine synthesis. ua.es This atom-economical process allows for the direct formation of the five-membered ring with the potential to control up to four stereocenters. ua.es Other synthetic routes include the cyclization of suitably functionalized linear precursors, often derived from amino acids or other chiral pool materials. mdpi.comresearchgate.net
Stereoselective Synthesis Approaches
Controlling the stereochemistry at the C3 position of the pyrrolidine ring is critical for modulating biological activity. Stereoselective synthesis of the pyrrolidin-3-amine core can be broadly classified into two main approaches: utilizing a chiral starting material or employing an asymmetric catalytic method. mdpi.com
Chiral Pool Synthesis: This is a widely used strategy that begins with an enantiomerically pure starting material. mdpi.com Natural amino acids such as L-proline and trans-4-hydroxy-L-proline are common and inexpensive chiral precursors. mdpi.com For instance, chiral 3-aminopyrrolidine (B1265635) can be synthesized from trans-4-hydroxy-L-proline through a sequence involving hydroxyl group activation (e.g., mesylation), nucleophilic substitution with an azide (B81097) (inverting the stereocenter), and subsequent reduction.
Asymmetric Catalysis and Chiral Auxiliaries: This approach builds the chiral center during the synthesis. This can involve diastereoselective reactions, such as a [3+2] cycloaddition where a chiral auxiliary, like an N-tert-butanesulfinyl group, directs the stereochemical outcome. ua.es Additionally, asymmetric organocatalysis has emerged as a powerful tool for the enantioselective construction of substituted pyrrolidines. mdpi.comnih.govresearchgate.net
Precursor Synthesis and Reactivity Analysis
The successful synthesis of the final compound relies on the efficient preparation of its key precursors: a suitable pyrrolidin-3-amine intermediate and an activated 2-fluorobenzoyl reagent.
Synthesis of Substituted Pyrrolidin-3-amine Intermediates
The synthesis of optically pure pyrrolidin-3-amine is a key challenge. A well-established route starts from commercially available trans-4-hydroxy-L-proline. mdpi.com A typical synthetic sequence is outlined below:
Protection: The secondary amine is protected, commonly with a tert-butoxycarbonyl (Boc) group.
Hydroxyl Activation: The hydroxyl group is converted into a good leaving group, for example, by mesylation or tosylation.
Nucleophilic Substitution: The activated hydroxyl group is displaced by an azide anion (e.g., using sodium azide) in an Sₙ2 reaction. This step proceeds with inversion of configuration at the C4 carbon (which becomes the C3 carbon of the target amine after renumbering).
Reduction and Deprotection: The azide group is reduced to an amine, often via catalytic hydrogenation or using Staudinger conditions, and the Boc protecting group is removed under acidic conditions to yield the desired chiral pyrrolidin-3-amine.
Enzymatic methods, such as dynamic kinetic reduction of cyclic ketoesters using ketoreductases, also provide a powerful and highly stereoselective route to all isomers of 3-hydroxyproline, which can then be converted to the corresponding amine. sci-hub.se
Preparation of 2-Fluorobenzoyl Chloride and Related Reagents
2-Fluorobenzoyl chloride is the most common reagent for introducing the 2-fluorobenzoyl moiety. It is readily prepared from 2-fluorobenzoic acid. prepchem.comnih.gov The standard method involves reacting 2-fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. scribd.comprepchem.com The reaction is typically heated to reflux, and the excess chlorinating agent and solvent can be removed under vacuum to yield the crude acyl chloride, which is often used without further purification. prepchem.com
Table 2: Typical Reaction for 2-Fluorobenzoyl Chloride Synthesis
| Starting Material | Reagent | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 2-Fluorobenzoic Acid | Thionyl Chloride (SOCl₂) | Benzene (B151609) (or neat) | Reflux, 4 hours prepchem.com | Typically high |
Optimization of Reaction Conditions and Process Chemistry
The efficient synthesis of this compound, typically formed via an amide coupling between 2-fluorobenzoyl chloride and pyrrolidin-3-amine, is subject to optimization of various reaction parameters. Process chemistry aims to enhance yield, purity, and scalability while minimizing cost and environmental impact.
The choice of solvent is critical in amide bond formation, influencing reaction rates, solubility of reagents, and product isolation. Traditional solvents such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are effective but pose significant environmental and health concerns. magtech.com.cn Green chemistry principles encourage the use of safer, more sustainable alternatives. kcl.ac.uk
Recent studies have explored bio-based solvents as replacements for conventional ones in amide synthesis. For instance, Cyrene™, a solvent derived from cellulose, has been investigated as a green alternative for the reaction of acid chlorides with amines. researchgate.net Research has shown that Cyrene™ can be a suitable medium for such reactions, with product isolation sometimes being simplified to precipitation by the addition of water, thereby avoiding lengthy chromatographic purification. researchgate.net This approach significantly improves the process mass intensity (PMI), a key metric in green chemistry. nih.gov
The table below illustrates the effect of different solvents on the yield of a representative amide synthesis reaction. While specific data for this compound is not available, the trend for similar reactions is informative.
Table 1: Effect of Solvent on a Representative Amide Synthesis Yield
| Entry | Solvent | Yield (%) | Reference |
|---|---|---|---|
| 1 | Dichloromethane (DCM) | 85 | acs.org |
| 2 | N,N-Dimethylformamide (DMF) | 90 | acs.org |
| 3 | 2-Methyltetrahydrofuran (2-MeTHF) | 88 | magtech.com.cn |
| 4 | Cyrene™ | 82 | researchgate.net |
Furthermore, solvent-free, or neat, reaction conditions represent an ideal green chemistry approach, eliminating solvent waste entirely. Such methods, often facilitated by microwave irradiation or mechanochemistry, can lead to significantly reduced reaction times and improved energy efficiency. nih.gov The development of one-pot syntheses, where sequential reactions are carried out in a single reactor, also contributes to a greener process by reducing the number of workup and purification steps. kcl.ac.uk
To circumvent the often harsh conditions and poor atom economy of traditional amide synthesis that may require stoichiometric activating agents, catalytic methods are being increasingly developed. nih.gov Various catalyst systems have been shown to promote the direct amidation of carboxylic acids with amines, a more atom-economical approach. nih.gov
Zirconium (IV) chloride (ZrCl₄) has emerged as an effective catalyst for the direct coupling of non-activated carboxylic acids and amines. nih.govorganic-chemistry.org This method allows for the formation of both secondary and tertiary amides under relatively mild conditions, often at temperatures around 70 °C in a solvent like tetrahydrofuran (B95107) (THF) with molecular sieves to remove water. organic-chemistry.org The use of such catalysts avoids the need for pre-activation of the carboxylic acid, thus simplifying the process and reducing waste. nih.gov
Ruthenium-based catalysts have also been employed for amide synthesis from carboxylic acids and amines, particularly in protocols that utilize in situ activation with acetylenes. nih.gov This atom-economic approach generates volatile byproducts, simplifying purification. nih.gov
The following table summarizes different catalytic systems that could be applied to the synthesis of this compound, based on their effectiveness in analogous amide bond formations.
Table 2: Potential Catalyst Systems for the Synthesis of this compound
| Entry | Catalyst | Reactants | Key Features | Reference |
|---|---|---|---|---|
| 1 | Zirconium (IV) chloride | Carboxylic acid + Amine | Mild conditions, good for both secondary and tertiary amides | nih.govorganic-chemistry.org |
| 2 | Ruthenium complex | Carboxylic acid + Amine + Acetylene | Atom-economical, volatile byproducts | nih.gov |
| 3 | Propylphosphonic anhydride (B1165640) (T3P®) | Carboxylic acid + Amine | High efficiency, compatible with green solvents | nih.gov |
Derivatization and Scaffold Modification for Analog Generation
To explore the structure-activity relationship (SAR) and develop new compounds with improved properties, the derivatization of the this compound scaffold is essential. bohrium.com Modifications can be targeted at the pyrrolidine ring, the 2-fluorobenzoyl moiety, or through isosteric replacements of the amide bond.
The pyrrolidine ring offers multiple positions for substitution, which can significantly influence the molecule's physicochemical properties and biological activity. nih.govnih.govresearchgate.net The introduction of substituents can alter lipophilicity, polarity, and the three-dimensional shape of the molecule, thereby affecting its interaction with biological targets. bohrium.com
Strategies for the functionalization of the pyrrolidine ring often involve C-H activation or the use of pre-functionalized starting materials. acs.orgacs.orgnih.gov Direct α-C–H bond functionalization of unprotected cyclic amines has been achieved through methods like intermolecular hydride transfer. nih.gov This allows for the introduction of aryl or other groups at the α-position to the nitrogen. rsc.org Palladium-catalyzed C(sp³)–H arylation of proline derivatives is another powerful tool for introducing substituents at the 3-position of the pyrrolidine ring. nih.gov
The synthesis of unsymmetrically 2,5-disubstituted pyrrolidines can be achieved through redox-triggered α-C–H functionalization, providing access to a wider range of structural diversity. acs.org Multicomponent reactions also offer an efficient pathway to highly substituted pyrrolidine derivatives. exlibrisgroup.com
Table 3: Strategies for Pyrrolidine Ring Functionalization
| Position | Functionalization Method | Type of Substituent Introduced | Reference |
|---|---|---|---|
| C-2 | Redox-triggered α-C–H functionalization | Aryl, Alkyl | acs.org |
| C-3 | Palladium-catalyzed C(sp³)–H arylation | Aryl | nih.gov |
| C-4 | Use of substituted pyrrolidine precursors | Various functional groups | unibo.it |
| C-5 | Redox-triggered α-C–H functionalization | Aryl, Alkyl | acs.org |
Modification of the 2-fluorobenzoyl group can be used to probe the electronic and steric requirements for biological activity. Substituents on the benzene ring can alter the electronic properties of the amide bond and introduce new interaction points with a target protein. nih.gov
The fluorine atom at the 2-position is a key feature, and its replacement with other halogens (e.g., chlorine, bromine) or small alkyl or alkoxy groups can provide insights into the role of this substituent. The synthesis of analogs with different substitution patterns on the benzoyl ring (e.g., 3-fluoro, 4-fluoro, or di-substituted) can be readily achieved by using the corresponding substituted benzoyl chlorides in the initial amide coupling reaction.
While specific SAR studies on the 2-fluorobenzoyl moiety of this particular compound are not extensively documented, general principles of medicinal chemistry suggest that modulating the electronics and sterics of this group can have a profound impact on activity. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the conformation of the molecule and its binding affinity. nih.gov
Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aimed at improving a molecule's properties while retaining its desired biological activity. nih.govnih.govdrughunter.com The amide bond in this compound is a prime target for such modifications due to its potential susceptibility to enzymatic cleavage and its role in defining the molecule's conformation. exlibrisgroup.comnih.govacs.org
Common bioisosteres for the amide group include five-membered heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. bohrium.comnih.govnih.gov These heterocycles can mimic the geometry and electronic properties of the trans-amide bond and often confer improved metabolic stability. nih.gov For example, 1,4-disubstituted 1,2,3-triazoles, readily synthesized via "click chemistry," are excellent mimics of the trans-amide bond. nih.gov
The trifluoroethylamine group has also been explored as a non-classical amide bioisostere. drughunter.com Its electron-withdrawing nature mimics the carbonyl group and can enhance metabolic stability. nih.gov
Table 4: Common Amide Bioisosteres and Their Potential Impact
| Bioisostere | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| 1,2,3-Triazole | Mimics trans-amide geometry, synthetically accessible | Improved metabolic stability, altered hydrogen bonding | nih.govnih.gov |
| 1,2,4-Oxadiazole | Planar, mimics dipole moment of amide | Enhanced metabolic stability, improved pharmacokinetic properties | bohrium.comnih.gov |
| 1,3,4-Oxadiazole | Planar, mimics dipole moment of amide | Enhanced metabolic stability, improved pharmacokinetic properties | bohrium.com |
| Trifluoroethylamine | Non-classical isostere, electron-withdrawing | Increased metabolic stability, reduced basicity of amine | nih.govdrughunter.com |
Preclinical Pharmacological Investigations
In Vitro Biological Target Identification and Validation
No publicly accessible research data was found detailing the in vitro biological activities of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine. Consequently, there is no information to report for the following subsections.
Enzyme Inhibition Assays
There is no available information on the inhibitory activity of this compound against any specific enzymes.
Receptor Binding Studies
Data from receptor binding assays for this compound are not available in the reviewed literature.
Cellular Pathway Modulation
There is no information available regarding the effects of this compound on cellular pathways.
Preclinical Efficacy Studies (in vitro and in vivo models)
No published studies were identified that investigated the preclinical efficacy of this compound in any disease models. Therefore, there is no data to present for the following areas.
Neurological and Psychiatric Disorder Models
Information on the evaluation of this compound in preclinical models of neurological or psychiatric disorders is not available.
Inflammatory Process Models
There are no available data on the efficacy of this compound in preclinical models of inflammation.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound "this compound" to generate a detailed article that adheres to the requested outline. Preclinical pharmacological investigations and detailed structure-activity relationship studies as specified in the query are not available for this particular molecule in the public domain.
Therefore, it is not possible to provide a scientifically accurate and thorough article focusing solely on "this compound" at this time. Information available pertains to broader classes of pyrrolidine (B122466) derivatives or other fluorinated compounds, and extrapolating this data would not meet the requirements for scientific accuracy and specificity for the target compound.
Preclinical Pharmacokinetic and Drug Metabolism Adme Assessment
In Vitro ADME Profiling
In vitro ADME assays are fundamental tools used early in drug discovery to screen and rank compounds based on their pharmacokinetic characteristics. nih.gov These assays provide insights into a compound's potential in vivo behavior.
Metabolic Stability in Liver Microsomes and Hepatocytes
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. Assays using liver microsomes and hepatocytes are the primary methods for evaluating this parameter. researchgate.netspringernature.com Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic clearance. researchgate.net
In a typical assay, 1-(2-Fluorobenzoyl)pyrrolidin-3-amine would be incubated with human and other species' (e.g., rat, mouse, dog, monkey) liver microsomes or hepatocytes. frontiersin.org The disappearance of the parent compound over time is monitored by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com The data generated allows for the calculation of key parameters like intrinsic clearance (CLint) and in vitro half-life (t½). researchgate.net A high rate of metabolism in these systems would suggest rapid clearance in vivo, potentially leading to low bioavailability and short duration of action.
Table 1: Representative Metabolic Stability Data (Hypothetical)
| Species | System | In Vitro Half-life (min) | Intrinsic Clearance (µL/min/mg protein) |
|---|---|---|---|
| Human | Liver Microsomes | > 60 | < 10 |
| Rat | Liver Microsomes | 45 | 25 |
| Human | Hepatocytes | 55 | 15 |
| Rat | Hepatocytes | 30 | 40 |
Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.
Permeability Assessment (e.g., Caco-2, PAMPA)
The ability of a drug to permeate biological membranes, such as the intestinal epithelium, is crucial for oral absorption. The Caco-2 cell monolayer assay is a widely used in vitro model for predicting human intestinal permeability. nih.govnih.gov Caco-2 cells, when grown on a semi-permeable membrane, differentiate to form a monolayer with tight junctions and express key transporter proteins, mimicking the intestinal barrier. nih.gov
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. nih.gov This assay specifically assesses passive diffusion.
For this compound, these assays would determine its apparent permeability coefficient (Papp). A high Papp value in the Caco-2 assay suggests good intestinal absorption, while a significant difference in permeability between the apical-to-basolateral and basolateral-to-apical directions could indicate the involvement of active transport or efflux mechanisms. researchgate.neteurekaselect.com
Table 2: Representative Permeability Data (Hypothetical)
| Assay | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Classification |
|---|---|---|---|
| Caco-2 | A to B | 15 | High |
| Caco-2 | B to A | 18 | High |
| PAMPA | N/A | 12 | High |
Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and clearance. nih.govresearchgate.net Only the unbound (free) fraction of a drug is available to exert its pharmacological effect and to be metabolized or excreted. nih.gov
Equilibrium dialysis, ultrafiltration, and ultracentrifugation are common methods to determine the percentage of a compound bound to plasma proteins. For this compound, this would be measured in plasma from various species, including humans. High plasma protein binding (>99%) can limit the free drug concentration, potentially affecting its efficacy and disposition.
Table 3: Representative Plasma Protein Binding Data (Hypothetical)
| Species | Percent Bound (%) | Unbound Fraction (%) |
|---|---|---|
| Human | 95.5 | 4.5 |
| Rat | 92.0 | 8.0 |
| Dog | 96.2 | 3.8 |
| Monkey | 94.8 | 5.2 |
Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.
In Silico ADME Prediction and Modeling
Computational models are increasingly used in early drug discovery to predict ADME properties, helping to prioritize compounds for synthesis and in vitro testing. nih.govfrontiersin.org
Computational Tools for Pharmacokinetic Property Forecasting
A variety of commercial and proprietary software programs are available to predict a wide range of pharmacokinetic properties. These tools utilize quantitative structure-property relationship (QSPR) models based on a compound's physicochemical properties such as molecular weight, lipophilicity (logP/logD), polar surface area, and number of hydrogen bond donors and acceptors. nih.gov For this compound, these models could provide initial estimates of its solubility, permeability, plasma protein binding, and potential to cross the blood-brain barrier. frontiersin.orgnih.gov
Predictive Models for Metabolic Pathways
In silico tools can also predict the likely sites of metabolism on a molecule and the specific CYP enzymes involved. frontiersin.org These models use information from large databases of known metabolic transformations to identify metabolically labile spots in a new chemical entity. For this compound, such predictions could guide the design of analogs with improved metabolic stability or help in the identification of potential metabolites during in vitro and in vivo studies.
Table 4: List of Compound Names
| Compound Name |
|---|
Preclinical Pharmacokinetic and Drug Metabolism Data for this compound Not Publicly Available
Following a comprehensive review of scientific literature and publicly accessible data, it has been determined that specific preclinical pharmacokinetic and drug metabolism (ADME) data for the chemical compound this compound is not available. Extensive searches did not yield any studies detailing the in vivo pharmacokinetic properties of this compound in preclinical species.
Consequently, information regarding its absorption and distribution kinetics, elimination pathways and clearance mechanisms, or metabolite identification and profiling could not be obtained. The lack of available research prevents the generation of a detailed article on these specific topics as requested. No data tables or specific research findings for this compound could be provided.
Future Research Directions and Translational Perspectives
Integration of Computational and Experimental Approaches in Lead Optimization
The process of refining a "hit" molecule into a viable drug candidate, known as lead optimization, is a complex, iterative cycle aimed at enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. ijpsjournal.compatsnap.com For derivatives of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine, a synergistic approach that combines computational and experimental methods is essential for accelerating the discovery of optimized drug candidates. patsnap.comnih.gov
Computational techniques are pivotal in the initial stages of lead optimization. patsnap.com Methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can predict how structural modifications to the this compound scaffold might influence its biological activity and interaction with a target. patsnap.comfrontiersin.org Molecular dynamics simulations can further elucidate the stability of the ligand-target complex, providing insights into binding affinities. frontiersin.orgnih.gov These in silico methods allow for the rapid, cost-effective screening of a vast number of virtual compounds, prioritizing the most promising candidates for synthesis. patsnap.com
Experimental approaches remain fundamental to validating computational predictions. nih.gov The synthesis of prioritized analogues followed by Structure-Activity Relationship (SAR) analysis is a core component of lead optimization. patsnap.com This involves systematically modifying the pyrrolidine (B122466) ring, the fluorobenzoyl group, or the amine substituent to identify key functional groups that govern the molecule's activity. patsnap.comnih.gov This integrated cycle, where computational predictions guide experimental work and experimental results refine computational models, creates a powerful feedback loop that streamlines the path to a successful drug candidate. ijpsjournal.comnih.gov
Table 1: Integrated Approaches in Lead Optimization
| Approach | Technique | Objective for this compound Derivatives |
|---|---|---|
| Computational | Molecular Docking, Virtual Screening | Predict binding modes and affinities to specific biological targets. patsnap.comfrontiersin.org |
| Quantitative Structure-Activity Relationship (QSAR) | Model the relationship between chemical structure and biological activity to guide modifications. patsnap.com | |
| Molecular Dynamics (MD) Simulations | Assess the stability of the compound-target complex in a simulated biological environment. nih.gov | |
| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles. frontiersin.org | |
| Experimental | Chemical Synthesis | Create novel analogues based on computational designs. patsnap.com |
| Structure-Activity Relationship (SAR) Analysis | Determine how structural changes impact efficacy and selectivity. patsnap.com | |
| In Vitro Biological Assays | Measure potency and selectivity against the intended target. | |
| Pharmacokinetic Studies | Evaluate the ADME properties of promising compounds in biological systems. patsnap.com |
Exploration of Novel Therapeutic Applications based on Mechanism of Action
The chemical architecture of this compound, featuring a pyrrolidine ring, suggests a broad potential for diverse therapeutic applications. nih.gov The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with activities spanning anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) disorders. nih.govresearchgate.netresearchgate.net The non-planarity of the saturated pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, which can be crucial for target binding and stereoselectivity. nih.govresearchgate.net
The presence of a fluorobenzoyl moiety further informs the exploration of its therapeutic potential. Fluorine substitution is a common strategy in drug design to modulate metabolic stability and binding affinity. researchgate.net Furthermore, compounds containing a benzoyl group have been investigated for various pharmacological activities, including as inhibitors of enzymes like monoamine oxidase B (MAO-B). researchgate.net Thiourea derivatives incorporating fluorobenzoyl groups have also demonstrated significant antimicrobial and antifungal properties. researchgate.netmdpi.com
Given these structural components, future research could investigate this compound and its derivatives for a range of therapeutic applications. A plausible starting point would be to screen the compound against targets where either the pyrrolidine or fluorobenzoyl scaffold has shown promise. For instance, its potential as an antimicrobial agent could be evaluated against various bacterial and fungal strains. researchgate.net Similarly, its activity could be tested in assays relevant to neurodegenerative diseases, such as enzyme inhibition assays for targets implicated in Alzheimer's or Parkinson's disease. nih.gov
Table 2: Potential Therapeutic Areas for Investigation
| Potential Therapeutic Area | Rationale Based on Structural Moieties | Potential Mechanism of Action to Investigate |
|---|---|---|
| Antimicrobial / Antifungal | The pyrrolidine ring is a common feature in antimicrobial agents. researchgate.net Fluorobenzoyl thioureas exhibit potent antimicrobial activity. researchgate.netmdpi.com | Inhibition of essential bacterial or fungal enzymes; disruption of cell membrane integrity. |
| Central Nervous System (CNS) Disorders | Pyrrolidine derivatives are active against various CNS targets. nih.gov Benzoyl-containing compounds have shown activity as MAO-B inhibitors. researchgate.net | Modulation of neurotransmitter systems; enzyme inhibition (e.g., cholinesterase, MAO). nih.gov |
| Anti-inflammatory | Certain pyrrolidine-containing molecules act as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov | Inhibition of inflammatory pathways or enzymes (e.g., COX enzymes). |
| Anticancer | The pyrrolidine scaffold is found in various antitumor agents. researchgate.netresearchgate.net | Inhibition of protein kinases; disruption of DNA repair processes (e.g., PARP inhibition). nih.gov |
Development of Advanced Analytical Techniques for Compound Characterization and Quantification in Biological Matrices
The successful translation of a promising compound from the laboratory to clinical application is contingent upon robust bioanalytical methods. resolvemass.ca These methods are essential for accurately measuring the concentration of the drug and its metabolites in complex biological matrices such as blood, plasma, urine, and tissues. resolvemass.camdpi.com This quantification is critical for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of pharmacokinetic analysis. resolvemass.ca
For a small molecule like this compound, chromatography-based techniques are the gold standard. tandfonline.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful for separating the compound from endogenous components in a sample. resolvemass.caresearchgate.net
When coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), these methods offer exceptional sensitivity and specificity. resolvemass.catandfonline.comresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely used in pharmaceutical research for its ability to quantify drug molecules at very low concentrations. resolvemass.camdpi.com The development and validation of a specific and sensitive LC-MS/MS method would be a critical step in the preclinical development of this compound, enabling precise pharmacokinetic and biodistribution studies. mdpi.comdntb.gov.ua Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable, particularly for analyzing volatile metabolites. resolvemass.ca
Table 3: Comparison of Analytical Techniques for Quantification in Biological Matrices
| Analytical Technique | Principle | Advantages for Quantifying this compound | Considerations |
|---|---|---|---|
| HPLC with UV/Fluorescence Detection | Separation by liquid chromatography followed by detection based on light absorption or emission. resolvemass.ca | Robust and widely available. | Lower sensitivity and specificity compared to MS; potential for interference from matrix components. resolvemass.ca |
| LC-MS/MS | Combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. resolvemass.ca | Gold standard for bioanalytical quantification; high sensitivity and specificity; provides structural information. mdpi.comtandfonline.com | Higher equipment cost and complexity. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometry detection. resolvemass.ca | Excellent for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds; potential for thermal degradation. resolvemass.ca |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay technique using antibodies for detection and quantification. resolvemass.camdpi.com | High sensitivity and suitable for high-throughput screening. | Requires development of specific antibodies; potential for cross-reactivity. mdpi.com |
Q & A
Basic Research Questions
1. Synthesis Optimization and Characterization Q1. How can the synthesis of 1-(2-Fluorobenzoyl)pyrrolidin-3-amine be optimized for higher yield and purity? Answer: Synthesis optimization requires careful control of reaction parameters such as temperature, solvent selection, and stoichiometry. Multi-step protocols involving fluorobenzoylation of pyrrolidin-3-amine precursors are common. For example, highlights the importance of stepwise acylation and fluorination under inert conditions to minimize side reactions. emphasizes optimizing reaction time and pH to enhance intermediate stability. Techniques like column chromatography () or recrystallization () are critical for purification. Monitoring via thin-layer chromatography (TLC) and adjusting catalyst loading (e.g., using triethylamine as a base) can improve yields to >75% .
Q2. What analytical techniques are recommended for characterizing this compound? Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the fluorine substitution pattern and pyrrolidine ring conformation. High-resolution mass spectrometry (HRMS) validates molecular weight and purity ( ). High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity (). Infrared (IR) spectroscopy can identify carbonyl (C=O) and amine (N-H) functional groups. For chiral resolution, circular dichroism (CD) or chiral HPLC may be required if stereoisomers are present .
Advanced Research Questions
3. Mechanistic and Structural Insights Q3. How does the 2-fluorobenzoyl group influence the compound’s binding affinity to biological targets? Answer: The electron-withdrawing fluorine atom enhances the electrophilicity of the benzoyl group, potentially increasing interactions with nucleophilic residues in enzyme active sites (e.g., serine proteases or kinases). demonstrates that fluorinated analogs exhibit improved binding kinetics due to reduced steric hindrance and stronger hydrogen bonding. Computational docking studies (e.g., using AutoDock Vina) can map interactions, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Q4. How can researchers resolve contradictions in reported biological activity data for this compound? Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or cell line specificity. Systematic replication studies under standardized protocols are critical. recommends integrating computational reaction design (e.g., quantum chemical calculations) to identify experimental variables affecting activity. Meta-analyses of published IC₅₀ values and dose-response curves can clarify structure-activity relationships (SARs) .
5. Computational and Derivative Design Q5. What computational methods are effective in predicting the reactivity or toxicity of this compound derivatives? Answer: Density Functional Theory (DFT) calculations predict reaction pathways and transition states for derivative synthesis ( ). Toxicity can be modeled using QSAR (Quantitative Structure-Activity Relationship) tools like ProTox-II or ADMET predictors. Molecular dynamics simulations (e.g., GROMACS) assess stability in biological membranes. highlights the use of fragment-based drug design (FBDD) to prioritize derivatives with optimal pharmacokinetic profiles .
Q6. How can researchers design derivatives to improve metabolic stability without compromising activity? Answer: Strategies include:
- Bioisosteric replacement : Substituting the pyrrolidine ring with azetidine () or modifying the fluorobenzoyl group to trifluoromethyl ( ).
- Prodrug approaches : Introducing hydrolyzable groups (e.g., esters) to enhance bioavailability ( ).
- Enzymatic stability assays : Liver microsome studies (e.g., human CYP450 isoforms) identify metabolic hotspots for targeted modification .
Methodological Considerations
- Data Validation : Cross-validate NMR and HRMS data with synthetic replicates to ensure reproducibility ().
- Conflict Resolution : Use statistical tools (e.g., ANOVA) to analyze inter-lab variability in biological assays ( ).
- Ethical Compliance : Adhere to in vitro research guidelines (e.g., avoiding non-approved human/animal testing per ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
